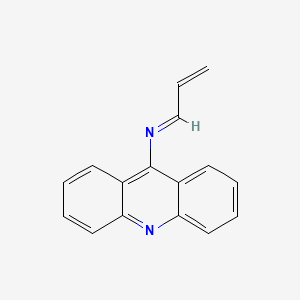

9-Allylideneaminoacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85304-06-9 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-acridin-9-ylprop-2-en-1-imine |

InChI |

InChI=1S/C16H12N2/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16/h2-11H,1H2 |

InChI Key |

YGICOQMRFWUNNU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 9-Allylideneaminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-allylideneaminoacridine, a Schiff base derivative of the biologically active 9-aminoacridine core. Acridine derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antimalarial activities.[1][2] The formation of a Schiff base at the 9-amino position can modulate the pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutic agents. This document outlines a generalized synthetic protocol, expected characterization data, and discusses potential biological mechanisms of action, including relevant signaling pathways.

Synthesis

The synthesis of this compound is achieved through a condensation reaction between 9-aminoacridine and acrolein. This reaction is a classic example of Schiff base formation, where the primary amine of 9-aminoacridine attacks the carbonyl carbon of acrolein, followed by the elimination of a water molecule to form the imine linkage.

Generalized Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar 9-aminoacridine Schiff bases.[3][4] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

9-Aminoacridine

-

Acrolein (propenal)

-

Anhydrous ethanol or methanol

-

Catalytic amount of glacial acetic acid (optional)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-aminoacridine (1 equivalent) in a minimal amount of anhydrous ethanol.

-

To this solution, add acrolein (1-1.2 equivalents).

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography over silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

The purified product is dried under vacuum to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data is summarized in the table below.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | The spectrum would show characteristic signals for the aromatic protons of the acridine ring system, typically in the range of 7.0-9.0 ppm. The protons of the allylidene group (-N=CH-CH=CH₂) would appear as a distinct set of signals. The imine proton (-N=CH-) would likely be a doublet in the downfield region (around 8.5-9.5 ppm). The vinyl protons (-CH=CH₂) would show complex splitting patterns in the range of 5.0-7.0 ppm. |

| ¹³C NMR (Carbon NMR) | The spectrum would display signals for the carbon atoms of the acridine core and the allylidene moiety. The imine carbon (-N=CH-) would be expected to appear around 160-170 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The vinyl carbons would be observed in the upfield region. |

| IR (Infrared Spectroscopy) | A characteristic absorption band for the C=N (imine) stretching vibration is expected in the region of 1620-1650 cm⁻¹. The spectrum would also show bands corresponding to C=C stretching of the aromatic rings and the allyl group, as well as C-H stretching and bending vibrations.[3] |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₂N₂). The fragmentation pattern would likely involve the loss of the allyl group and cleavage of the acridine ring. |

| Elemental Analysis | The elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₆H₁₂N₂. |

Biological Activity and Signaling Pathways

9-Aminoacridine derivatives are known to exert their biological effects through various mechanisms, primarily as DNA intercalating agents and topoisomerase inhibitors.[1][2] The introduction of the allylideneamino group can influence the molecule's lipophilicity, cell permeability, and interaction with biological targets.

The cytotoxic and other biological activities of 9-aminoacridine derivatives have been linked to their ability to modulate key cellular signaling pathways.[1] While the specific pathways affected by this compound require experimental validation, based on the known activities of related compounds, the following pathways are potential targets:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents.

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival. Suppression of NF-κB activity can induce apoptosis in cancer cells.

-

p53 Signaling Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Activation of the p53 pathway can lead to cell cycle arrest and cell death.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Workflow for Characterization

References

- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Properties of 9-Aminoacridine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 9-Aminoacridine Derivatives

The synthesis of 9-aminoacridine derivatives typically involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring. A common precursor is 9-chloroacridine, which can be prepared from N-phenylanthranilic acid through a cyclization reaction. The subsequent reaction of 9-chloroacridine with various amines or other nucleophiles allows for the introduction of diverse side chains at the 9-position.[3][4]

Experimental Protocol: Synthesis of a Representative 9-Anilinoacridine Derivative

This protocol describes a general method for the synthesis of a 9-anilinoacridine derivative, adapted from literature procedures.[3][5]

Step 1: Synthesis of 9-Chloroacridine

-

N-phenylanthranilic acid is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 135°C).[6]

-

The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration.

-

The crude 9-chloroacridine is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of the 9-Anilinoacridine Derivative

-

9-Chloroacridine is dissolved in a suitable solvent, such as toluene or dimethyl sulfoxide (DMSO).[4][6]

-

The desired aniline derivative (e.g., p-toluidine) is added to the solution.[3]

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[4][6]

-

After cooling, the product is isolated by filtration and purified by recrystallization to yield the final 9-anilinoacridine derivative.[3]

Physicochemical Properties

The physicochemical properties of 9-aminoacridine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters include solubility, lipophilicity (logP), and pKa. Due to the lack of specific data for 9-allylideneaminoacridine, the following tables summarize representative data for the parent compound, 9-aminoacridine, and other relevant derivatives.

Table 1: General Physicochemical Properties of Acridine and 9-Aminoacridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Solubility |

| Acridine | C₁₃H₉N | 179.22 | Small colorless needle-like crystalline solid | Slightly soluble in hot water.[7] Soluble in benzene, alcohol, and ether.[7] |

| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.24 | Yellow needles | Freely soluble in alcohol.[8] |

Table 2: Spectroscopic Data of a Representative 9-Anilinoacridine Derivative (N-(4-methylphenyl)acridin-9-amine)

| Technique | Key Data | Reference |

| IR (KBr, cm⁻¹) | 2951, 1721, 1632, 1584, 1549, 1522, 1369, 1216, 1177, 1157, 1132, 1073, 1035 | [3] |

| ¹H NMR (400 MHz, d₆-DMSO, δ ppm) | 15.53 (s, 1H, NH⁺), 11.7 (s, 1H, NH), 8.44–8.42 (d, 2H, aromatic), 8.20–8.16 (m, 3H, aromatic), 7.97–7.93 (t, 2H, aromatic), 7.57–7.53 (m, 1H, aromatic), 7.49–7.40 (m, 3H, aromatic), 7.26–7.24 (d, 1H, aromatic) | [3] |

Experimental Protocols for Physicochemical Characterization

Determination of Solubility

The solubility of a compound can be determined using various methods. A common approach is the shake-flask method.

-

An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline).

-

The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and an aqueous phase.[10]

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and water are added to a vessel containing the compound solution.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The phases are then separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC).[10]

-

The logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[11] Computational methods can also be used to predict logP values.[10][11]

Stability Studies

The chemical stability of a compound is a critical parameter, especially for drug development. Hydrolytic stability is a key aspect to evaluate.[12][13]

-

A stock solution of the compound is prepared in an organic solvent (e.g., methanol).

-

This stock solution is diluted in an aqueous buffer at a relevant pH (e.g., physiological pH 7.4).

-

The solution is incubated at a specific temperature (e.g., 37°C).

-

Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

The concentration of the remaining parent compound in each aliquot is determined by a stability-indicating analytical method, such as HPLC-MS.[12][13]

Biological Activities and Signaling Pathways

9-Aminoacridine derivatives exert their biological effects through multiple mechanisms, most notably through DNA intercalation and the modulation of key cellular signaling pathways.[1][2]

DNA Intercalation

The planar aromatic structure of the acridine ring allows it to insert between the base pairs of DNA.[14] This intercalation distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][14]

Caption: Mechanism of DNA intercalation by 9-aminoacridine derivatives.

Modulation of Signaling Pathways

In addition to direct DNA interaction, 9-aminoacridine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[1][2][15]

Caption: Modulation of key cancer-related signaling pathways by 9-aminoacridine derivatives.

Conclusion

9-Aminoacridine derivatives remain a highly promising class of compounds for the development of new therapeutics. Their multifaceted mechanisms of action, including DNA intercalation and modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. The ability to readily modify the 9-substituent provides a powerful tool for optimizing their physicochemical and biological properties. This guide has provided an overview of the key aspects of their chemistry, physicochemical properties, and biological activities, offering a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential.

References

- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 2. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]

- 7. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 15. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Mechanism of Action of 9-allylideneaminoacridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data for the mechanism of action, quantitative biological activity, or detailed experimental protocols for "9-allylideneaminoacridine." The following guide is therefore based on the well-documented activities of the broader class of 9-aminoacridine derivatives, to which this compound belongs. The mechanisms described represent the general behavior of this class of compounds and should be considered as the likely, but not confirmed, mechanism for the specific derivative.

Introduction to 9-Aminoacridine Derivatives

Acridine-based compounds, particularly those with a substitution at the 9-amino position, are a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities. These planar aromatic structures are known to intercalate into DNA, a foundational aspect of their mechanism of action. This guide synthesizes the current understanding of how 9-aminoacridine derivatives exert their cellular effects, with a primary focus on their anticancer properties.

Core Mechanism of Action: A Multi-faceted Approach

The anticancer effects of 9-aminoacridine derivatives are not attributed to a single mode of action but rather a combination of cellular insults that culminate in cell cycle arrest and apoptosis.[1]

DNA Intercalation and Topoisomerase II Poisoning

The planar tricyclic ring system of the acridine core is a key structural feature that allows these molecules to insert themselves between the base pairs of DNA. This intercalation distorts the helical structure of DNA, creating a physical barrier that obstructs the processes of DNA replication and transcription.

Furthermore, many 9-aminoacridine derivatives function as topoisomerase II poisons.[1] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. 9-aminoacridines stabilize the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways. Amsacrine, a well-known 9-aminoacridine derivative, is a clinically used topoisomerase II poison.[1]

Cell Cycle Arrest and Apoptosis Induction

By interfering with DNA replication and inducing DNA damage, 9-aminoacridine derivatives activate cellular DNA damage response pathways. This typically leads to the arrest of the cell cycle at various checkpoints (e.g., G2/M phase), providing the cell with an opportunity to repair the damage. However, if the damage is too severe, these pathways will instead trigger programmed cell death, or apoptosis.[1]

Impact on Cellular Signaling Pathways

Recent research has illuminated the ability of 9-aminoacridine derivatives to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some 9-aminoacridine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[1]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine derivatives.

NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain 9-aminoacridine derivatives have been found to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1]

Caption: Suppression of NF-κB signaling by 9-aminoacridine derivatives.

p53 Pathway

The tumor suppressor protein p53 is a central node in the cellular response to stress, including DNA damage. Following the DNA damage induced by 9-aminoacridines, p53 is activated, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[1]

Caption: Activation of the p53 pathway in response to 9-aminoacridine-induced DNA damage.

Antiangiogenic and Immunomodulatory Effects

Some more complex acridine derivatives, such as spiro-acridines, have demonstrated antiangiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. Additionally, they can modulate the tumor microenvironment by up-regulating Th1-type immune responses, leading to increased levels of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Quantitative Data on 9-Aminoacridine Derivatives

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the range of activities observed for various 9-aminoacridine derivatives against different cancer cell lines to provide a general context for their potency.

| Derivative Type | Cell Line | IC50 Range (µM) |

| Amsacrine Analogs | Various Human Tumor Cells | 0.02 - 50 |

| Spiro-acridines | Ehrlich Ascites Carcinoma | Not specified (in vivo) |

| Thiophene-acridine Hybrids | Not specified | Not specified |

Note: This table is a qualitative summary, as direct comparative data is scarce.

Experimental Protocols

Detailed experimental protocols for a specific compound can only be provided when they are published. However, a general workflow for evaluating the mechanism of action of a novel 9-aminoacridine derivative would typically involve the following assays:

Cytotoxicity Assays (e.g., MTT, SRB)

To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

DNA Intercalation Assays

Using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism to observe the interaction of the compound with DNA.

Topoisomerase II Inhibition Assays

Cell-based or biochemical assays to determine if the compound stabilizes the topoisomerase II-DNA cleavage complex.

Cell Cycle Analysis

Using flow cytometry to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Apoptosis Assays

Employing methods such as Annexin V/PI staining, TUNEL assays, or western blotting for caspase activation to confirm the induction of apoptosis.

Western Blotting

To investigate the modulation of key proteins in signaling pathways like PI3K/AKT/mTOR, NF-κB, and p53.

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While the specific molecular interactions of this compound remain to be elucidated through dedicated research, the extensive body of work on the 9-aminoacridine class of compounds provides a strong foundation for understanding its probable mechanism of action. The key takeaways are its likely role as a DNA intercalator and topoisomerase II poison, leading to cell cycle arrest and apoptosis, potentially augmented by the modulation of critical oncogenic signaling pathways. Further investigation into this specific derivative is warranted to confirm these hypotheses and explore any unique biological activities.

References

Biological Activity of Novel 9-Allylideneaminoacridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The acridine scaffold has long been a cornerstone in the development of therapeutic agents, demonstrating a wide range of biological activities. Among the vast array of acridine derivatives, the 9-allylideneaminoacridine class presents a promising frontier for the discovery of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Recent research has focused on the synthesis and cytotoxic evaluation of various this compound derivatives against a panel of human cancer cell lines. The primary mechanism of their anticancer action is believed to be the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of novel this compound derivatives are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Cytotoxicity of Novel this compound Derivatives against Human Cancer Cell Lines (IC50, µM)

| Compound | HeLa (Cervical Cancer) | A-549 (Lung Cancer) |

| Derivative 1 | 18.75 | 13.75 |

| Derivative 2 | 36.25 | 31.25 |

Data synthesized from published research.[3][4]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a multi-step process. The initial step is often a cyclization reaction to form the acridine core, followed by the introduction of an amino group at the 9-position. The final step involves the condensation of 9-aminoacridine with an appropriate allyl-containing aldehyde or ketone to yield the desired this compound derivative.

Workflow for the Synthesis of this compound Derivatives

Caption: General synthetic workflow for this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard procedure to assess the in vitro cytotoxic activity of compounds.[5][6][7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.[1][8][9]

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a proteinase and a loading dye.

-

Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][10][11]

-

Cell Treatment: Cells are treated with the this compound derivatives for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Staining: The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI, in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.

Signaling Pathways

The anticancer activity of many acridine derivatives is linked to their ability to interfere with critical cellular signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and growth.[12][13][14][15][16][17] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Simplified PI3K/Akt Signaling Pathway

Caption: Potential inhibition points of this compound derivatives in the PI3K/Akt pathway.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their mechanism of action, primarily centered around the inhibition of key cellular processes such as DNA replication and cell signaling, provides a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these compelling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. Nucleic acid specificity of an acridine derivative permits its use for flow cytometric analysis of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of cell cycle-associated antigen expression using multiparameter flow cytometry and antibody-acridine orange sequential staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

In Silico Modeling of 9-allylideneaminoacridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 9-allylideneaminoacridine, a derivative of the versatile acridine scaffold. Acridine-based compounds are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, primarily attributed to their ability to intercalate with DNA and interact with various protein targets.[1][2][3] This document outlines the theoretical and practical aspects of computational approaches such as molecular docking, pharmacophore modeling, and quantum mechanical studies to elucidate the therapeutic potential of this compound and its analogs.

Introduction to this compound and In Silico Modeling

The acridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1][2] The this compound structure combines the planar, aromatic acridine core, known for its DNA intercalating properties[3], with a reactive allylideneamino side chain at the 9-position, offering unique opportunities for molecular interactions.

In silico modeling plays a pivotal role in modern drug discovery by providing insights into drug-receptor interactions at a molecular level, guiding the design of more potent and selective compounds, and reducing the time and cost associated with experimental screening. This guide details the application of these computational techniques to this compound.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of this compound with its potential biological targets.

Experimental Protocols

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a protein databank (e.g., PDB). For instance, in studies of acridine derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the crystal structure of DPP-IV (PDB ID: 4A5S) can be utilized.

-

The protein structure is prepared using software like the Protein Preparation Wizard in Schrödinger Suite. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

-

Water molecules are typically removed, and the protein is energy minimized to relieve any steric clashes.

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand is prepared using tools like LigPrep in the Schrödinger Suite, which generates different tautomers, stereoisomers, and ionization states at a physiological pH.

-

The ligand is then energy minimized.

Docking Simulation:

-

The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

A docking algorithm, such as Glide, AutoDock, or GOLD, is used to systematically search for the optimal binding pose of the ligand within the defined binding site.

-

For flexible ligands and receptors, induced-fit docking (IFD) can be employed, where both the ligand and the receptor's side chains are allowed to move, providing a more realistic model of the binding event.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.

Data Presentation

The results of molecular docking studies are typically summarized in a table format, detailing the binding energy and key interactions with the amino acid residues of the target protein.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Topoisomerase II | This compound | -9.8 | ASP479, GLU522 | Hydrogen Bond |

| TYR805, ARG487 | Pi-Pi Stacking, Cation-Pi | |||

| VEGFR2 | This compound | -10.2 | CYS919, ASP1046 | Hydrogen Bond |

| LYS868, VAL848 | Hydrophobic | |||

| PDGFR-α | This compound | -9.5 | ASP836, VAL607 | Hydrogen Bond, Hydrophobic |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how docking results for this compound would be presented.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Experimental Protocols

-

Training Set Selection: A set of active compounds with known biological activity against a specific target is selected.

-

Conformational Analysis: For each molecule in the training set, a range of possible 3D conformations is generated.

-

Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups are identified.

-

Pharmacophore Model Generation: An algorithm aligns the conformations of the active molecules and identifies a common 3D arrangement of pharmacophoric features. This can be done using software like PHASE, Catalyst, or LigandScout.

-

Model Validation: The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

Logical Relationships

Quantum Mechanical Studies

Quantum mechanical (QM) methods are used to calculate the electronic properties of molecules, such as electrostatic potential, molecular orbital energies (HOMO and LUMO), and charge distribution. These properties are crucial for understanding the reactivity and interaction of this compound.

Experimental Protocols

-

Structure Optimization: The 3D structure of this compound is optimized using a suitable QM method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Property Calculation: Various electronic properties are calculated on the optimized structure.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

-

-

Software: These calculations are typically performed using software packages like Gaussian, GAMESS, or Spartan.

Signaling Pathway Visualization

Based on the known biological activities of acridine derivatives, such as anticancer and anti-inflammatory effects, we can hypothesize the signaling pathways that this compound might modulate.

Conclusion

The in silico modeling techniques detailed in this guide provide a powerful framework for investigating the therapeutic potential of this compound. By combining molecular docking, pharmacophore modeling, and quantum mechanical studies, researchers can gain a deep understanding of its molecular interactions, guiding the development of novel and more effective acridine-based drugs. The methodologies and workflows presented here offer a solid foundation for the computational exploration of this promising compound and its derivatives.

References

Spectroscopic and Synthetic Blueprint of 9-Allylideneaminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of 9-allylideneaminoacridine. These predictions are based on the analysis of similar compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1', H-8' (Acridine) | 8.20 - 8.30 | d | ~8.5 |

| H-2', H-7' (Acridine) | 7.80 - 7.90 | t | ~7.5 |

| H-3', H-6' (Acridine) | 7.60 - 7.70 | t | ~8.0 |

| H-4', H-5' (Acridine) | 8.00 - 8.10 | d | ~8.0 |

| H-1 (Iminyl) | 8.50 - 8.60 | d | ~5.0 |

| H-2 (Allyl) | 6.20 - 6.30 | m | - |

| H-3a (Allyl, trans) | 5.40 - 5.50 | d | ~17.0 |

| H-3b (Allyl, cis) | 5.25 - 5.35 | d | ~10.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-9' (Acridine) | 155 - 160 |

| C-4a', C-10a' (Acridine) | 148 - 150 |

| C-8a', C-9a' (Acridine) | 140 - 142 |

| C-1', C-8' (Acridine) | 130 - 132 |

| C-4', C-5' (Acridine) | 128 - 130 |

| C-2', C-7' (Acridine) | 125 - 127 |

| C-3', C-6' (Acridine) | 123 - 125 |

| C-1 (Iminyl) | 160 - 165 |

| C-2 (Allyl) | 135 - 138 |

| C-3 (Allyl) | 118 - 120 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N (Imine stretch) | 1620 - 1640 | Medium to Strong |

| C=C (Aromatic stretch) | 1580 - 1600 | Medium |

| C=C (Allyl stretch) | 1640 - 1650 | Medium |

| C-H (Aromatic) | 3050 - 3100 | Medium |

| C-H (Allyl) | 3010 - 3040 | Medium |

| =C-H bend (Allyl) | 910 - 990 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| [M]+• | Molecular Ion |

| [M-28]+• | Loss of C₂H₄ (ethylene) |

| [M-41]+ | Loss of C₃H₅ (allyl group) |

| [Acridine]+ | Acridine cation radical |

Experimental Protocols

Synthesis of this compound

Materials:

-

9-aminoacridine hydrochloride

-

Acrolein

-

Anhydrous ethanol

-

Triethylamine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 9-aminoacridine hydrochloride (1 equivalent) in anhydrous ethanol is treated with triethylamine (1.1 equivalents) to neutralize the hydrochloride and free the amine.

-

The mixture is stirred at room temperature for 30 minutes.

-

Acrolein (1.2 equivalents) is added dropwise to the reaction mixture.

-

The reaction is refluxed for 4-6 hours, with monitoring by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate.

-

Fractions containing the pure product are combined and the solvent is removed to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Quantum Mechanical Insights into the Stability of 9-Allylideneaminoacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acridine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties. The planar tricyclic system of acridine facilitates its intercalation into DNA, a primary mechanism for its therapeutic action. The substituent at the 9-position plays a crucial role in modulating this biological activity and, importantly, the molecule's overall stability. 9-Allylideneaminoacridine, an imine derivative, is of particular interest due to the potential for the allylidene group to influence its electronic properties and reactivity.

The primary route of degradation for many 9-substituted aminoacridines is hydrolysis at the C9-N bond, leading to the formation of the corresponding acridone, which is often biologically inactive. The rate of this hydrolysis is intimately linked to the electronic and steric environment of the C9-N bond. A quantum mechanical approach provides a powerful lens through which to examine these factors with high precision.

The Quantum Mechanical Approach to Stability

The stability of a molecule can be correlated with various quantum chemical descriptors that provide insights into its electronic structure, reactivity, and bond strengths. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for calculating these properties for medium to large-sized molecules like this compound.

The core principle of this approach is to solve the Schrödinger equation for the molecule to obtain its wavefunction and energy. From these fundamental outputs, a wealth of information can be derived to predict and explain the molecule's stability.

Key Factors Influencing Stability:

-

Delocalization of Electrons: The extent of electron delocalization across the C9-N bond is a critical factor. Greater delocalization, often assessed through bond order analysis, strengthens the bond and increases resistance to nucleophilic attack by water.

-

Steric Hindrance: The size and conformation of the substituent at the 9-amino group can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's reactivity. A large HOMO-LUMO gap generally suggests higher stability and lower reactivity.

-

Mulliken Atomic Charges: The distribution of electron density within the molecule, quantified by atomic charges, can reveal electrophilic sites susceptible to nucleophilic attack. The charge on the C9 carbon is of particular interest.

-

Bond Dissociation Energy: The energy required to break a specific bond provides a direct measure of its strength. A higher bond dissociation energy for the C9-N bond implies greater stability.

Computational Methodology

The following section details a typical computational protocol for investigating the stability of a 9-substituted acridine derivative using DFT.

Molecular Modeling and Geometry Optimization

-

Structure Building: The initial 3D structure of this compound is constructed using a molecular modeling software.

-

Conformational Analysis: A conformational search is performed to identify the lowest energy conformer of the molecule. This is crucial as the molecule's conformation can significantly impact its stability.

-

Geometry Optimization: The geometry of the lowest energy conformer is then optimized using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G* basis set. This process finds the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

Calculation of Quantum Chemical Descriptors

Once the geometry is optimized, a single-point energy calculation is performed using the same DFT method and basis set to compute the following properties:

-

Energies of the HOMO and LUMO

-

Mulliken atomic charges

-

Bond orders

-

Vibrational frequencies (to confirm the optimized structure is a true minimum)

The bond dissociation energy for the C9-N bond can be calculated by comparing the energy of the optimized molecule with the sum of the energies of the two resulting radical fragments after bond cleavage.

Data Presentation: Quantum Chemical Descriptors of a Representative 9-Aminoacridine

Due to the absence of specific published data for this compound, the following tables present representative quantum chemical data for 9-aminoacridine, calculated at the B3LYP/6-31G* level of theory. This data serves to illustrate the types of quantitative information obtained from a quantum mechanical study and how it relates to molecular stability.

| Parameter | Value | Significance for Stability |

| Energy of HOMO | -5.8 eV | Indicates the molecule's electron-donating ability. A lower HOMO energy suggests greater stability. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. A higher LUMO energy suggests greater stability. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap is generally associated with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule, which can influence its interactions with polar solvents like water. |

Table 1: Key Electronic Properties of 9-Aminoacridine (Representative)

| Atom/Bond | Value | Significance for Stability |

| Mulliken Charge on C9 | +0.25 e | A higher positive charge on the C9 atom indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on N10 (ring) | -0.30 e | Reflects the electron-donating/withdrawing nature of the acridine ring system. |

| Mulliken Charge on N (exocyclic) | -0.45 e | The charge on the exocyclic nitrogen influences the C9-N bond polarity. |

| C9-N Bond Length | 1.35 Å | A shorter bond length generally indicates a stronger bond. |

| C9-N Bond Order | 1.2 | A higher bond order suggests greater double bond character and increased stability due to electron delocalization. |

Table 2: Selected Atomic Charges, Bond Length, and Bond Order for 9-Aminoacridine (Representative)

Visualizing the Computational Workflow and Stability Factors

The following diagrams, generated using the DOT language, illustrate the logical flow of a quantum mechanical investigation into molecular stability and the key relationships influencing it.

Caption: Computational workflow for assessing molecular stability.

Caption: Key factors influencing molecular stability.

Conclusion

The quantum mechanical approach, particularly utilizing Density Functional Theory, offers a robust framework for understanding and predicting the stability of this compound and related compounds. By calculating key quantum chemical descriptors such as HOMO-LUMO energies, Mulliken charges, and bond orders, researchers can gain valuable insights into the electronic and structural factors that govern the molecule's susceptibility to degradation. This knowledge is instrumental in the rational design of more stable and effective acridine-based therapeutic agents. While this guide has used 9-aminoacridine as a representative example due to the lack of specific data for the title compound, the methodologies and principles described are directly applicable and provide a clear roadmap for future computational studies in this area.

The Therapeutic Potential of 9-Aminoacridine Derivatives: A Technical Guide

Disclaimer: Initial research for "9-allylideneaminoacridine" did not yield specific information on this compound. This guide will therefore focus on the broader, extensively studied class of 9-aminoacridine derivatives , with a particular emphasis on the clinically significant anticancer agent, amsacrine , to provide a comprehensive overview of their therapeutic potential.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological activity, and mechanisms of action of 9-aminoacridine derivatives. The content is structured to offer a detailed understanding of their potential as therapeutic agents, supported by quantitative data, experimental protocols, and visual representations of key biological pathways.

Introduction to 9-Aminoacridine Derivatives

Acridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The planar tricyclic structure of the acridine core allows for intercalation into DNA, a primary mechanism behind their cytotoxic effects.[2] Among these, 9-aminoacridine derivatives have emerged as particularly promising therapeutic agents, with applications ranging from anticancer and antimicrobial to antiparasitic and antiviral therapies.

Amsacrine (m-AMSA), a 9-anilinoacridine derivative, is a notable example that has been clinically used in the treatment of acute lymphoblastic leukemia and acute myeloid leukemia.[3][4] Its mechanism of action involves not only DNA intercalation but also the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This dual action leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[4]

Recent research has expanded our understanding of the molecular targets of 9-aminoacridine derivatives, revealing their ability to modulate key signaling pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[5] This multitargeted approach holds promise for overcoming drug resistance and improving therapeutic outcomes.

This guide will delve into the quantitative aspects of the anticancer activity of various 9-aminoacridine derivatives, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the complex signaling networks they influence.

Quantitative Data on Anticancer Activity

The cytotoxic potential of 9-aminoacridine derivatives has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for selected 9-aminoacridine derivatives, including amsacrine, against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amsacrine | K562 (Chronic Myelogenous Leukemia) | 16 | [1] |

| A549 (Lung Carcinoma) | - | [1] | |

| Jurkat (T-cell Leukemia) | - | [6] | |

| Compound 6 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |

| A549 (Lung Carcinoma) | - | [1] | |

| Compound 7 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |

| A549 (Lung Carcinoma) | - | [1] | |

| Compound 8 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |

| A549 (Lung Carcinoma) | ~6 | [1] | |

| Compound 9 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |

| A549 (Lung Carcinoma) | ~6 | [1] | |

| HeLa (Cervical Cancer) | 13.75 µg/ml | [7] | |

| A-549 (Lung Cancer) | 18.75 µg/ml | [7] | |

| Compound 7 (different study) | HeLa (Cervical Cancer) | 31.25 µg/ml | [7] |

| A-549 (Lung Cancer) | 36.25 µg/ml | [7] |

Table 1: In Vitro Cytotoxicity (IC50) of Selected 9-Aminoacridine Derivatives. This table presents the IC50 values of amsacrine and other synthesized 9-aminoacridine derivatives against various cancer cell lines, highlighting their potent anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 9-aminoacridine derivatives and the key in vitro assays used to evaluate their therapeutic potential.

Synthesis of 9-Aminoacridine Derivatives

A common and effective method for the synthesis of 9-aminoacridine derivatives is the reaction of 9-chloroacridine with an appropriate amine.[7][8][9]

General Procedure:

-

Preparation of 9-Chloroacridine: 9-Chloroacridine can be synthesized from N-phenylanthranilic acid by cyclization with phosphorus oxychloride.[9]

-

Reaction with Amine:

-

Dissolve 9-chloroacridine (1 equivalent) in a suitable solvent, such as phenol or acetone.[7][8]

-

Add the desired primary or secondary amine (1-1.2 equivalents).

-

The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[8]

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether or acetone.[7][8]

-

The crude product is collected by filtration and washed to remove impurities.

-

Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 9-aminoacridine derivative.[8]

-

Caption: General workflow for the synthesis of 9-aminoacridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the 9-aminoacridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA metabolism.[13][14]

Protocol (DNA Cleavage Assay):

-

Reaction Setup: Prepare reaction mixtures containing purified human topoisomerase IIα, a DNA substrate (e.g., supercoiled plasmid DNA or a specific oligonucleotide), and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to act on the DNA.

-

Cleavage Complex Trapping: Stop the reaction and trap the covalent DNA-topoisomerase II cleavage complexes by adding a denaturing agent like sodium dodecyl sulfate (SDS).

-

Protein Digestion: Treat the samples with proteinase K to digest the topoisomerase II, leaving the DNA with strand breaks at the sites of enzyme cleavage.

-

Analysis: Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis. The appearance of linearized or fragmented DNA indicates topoisomerase II-mediated cleavage induced by the compound.

-

Quantification: Quantify the amount of cleaved DNA to determine the potency of the compound as a topoisomerase II poison.

Mechanism of Action: Modulation of Signaling Pathways

Beyond their direct interaction with DNA and topoisomerase II, 9-aminoacridine derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Studies have shown that 9-aminoacridine and its derivatives can inhibit this pro-survival pathway.[5] Specifically, 9-aminoacridine has been found to downregulate the p110γ catalytic subunit of PI3K, leading to reduced activation of AKT and mTOR.[5] This inhibition can sensitize cancer cells to apoptosis.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridines.

Suppression of the NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation, immunity, and cancer cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. 9-Aminoacridine derivatives have been demonstrated to suppress NF-κB signaling.[5] This suppression can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which is required for NF-κB activation. By inhibiting NF-κB, these compounds can reduce the expression of pro-survival genes and enhance the apoptotic response in cancer cells.

Caption: Suppression of the NF-κB signaling pathway by 9-aminoacridines.

Clinical Relevance and Future Directions

Amsacrine stands as a testament to the clinical utility of 9-aminoacridine derivatives in oncology.[3] Phase II clinical trials have explored its efficacy in refractory lymphomas.[15] However, the development of new derivatives continues with the aim of improving the therapeutic index, overcoming drug resistance, and expanding the spectrum of activity to solid tumors.

Structure-activity relationship (SAR) studies are crucial in guiding the design of novel 9-aminoacridine analogs with enhanced potency and selectivity.[2][6] Modifications to the acridine core and the 9-amino substituent can significantly impact DNA binding affinity, topoisomerase II inhibition, and interaction with other cellular targets. The ongoing exploration of these derivatives, coupled with a deeper understanding of their multitargeted mechanisms of action, holds significant promise for the future of cancer therapy. The development of compounds that can simultaneously modulate multiple oncogenic pathways represents a powerful strategy to combat the complexity and adaptability of cancer.

References

- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-antitumor activity relationships of 9-anilinoacridines using pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amsacrine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 5. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase II study of amsacrine in refractory lymphomas. A report of the EORTC Early Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 9-Substituted Acridine Derivatives

Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of 9-substituted acridine derivatives. Despite a comprehensive search of available scientific literature, no specific data was found for "9-allylideneaminoacridine." Therefore, this document provides an in-depth overview of the methodologies and findings for structurally related 9-aminoacridine compounds, which serve as a relevant proxy for understanding the potential cytotoxic properties of this class of molecules.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. It aims to provide a detailed framework for conducting and interpreting preliminary cytotoxicity studies of novel acridine-based compounds.

Introduction to Acridine Derivatives as Cytotoxic Agents

Acridine and its derivatives represent a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] The planar tricyclic structure of the acridine ring allows it to intercalate into DNA, a primary mechanism through which many of its derivatives exert their cytotoxic effects.[1][2] Furthermore, various substitutions at the 9-position of the acridine nucleus have led to the development of compounds that inhibit key cellular enzymes, such as topoisomerase I and II, which are crucial for DNA replication and repair.[3][4] This interference with fundamental cellular processes can trigger cell cycle arrest and ultimately lead to apoptotic cell death in rapidly proliferating cancer cells.

The preliminary cytotoxicity screening of novel 9-substituted acridine derivatives is a critical first step in the drug discovery pipeline. These initial in vitro assays provide essential information regarding the potency and selectivity of the compounds against various cancer cell lines, guiding further preclinical development. This guide outlines the core experimental protocols, data presentation strategies, and mechanistic insights relevant to this screening process.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for a selection of 9-substituted acridine derivatives against various human cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxicity of Triazolyl-Acridine Derivatives

| Compound | Cell Line | IC50 (µM) |

| MPSP-1 | MCF-7 (Breast Adenocarcinoma) | 1 |

| MPSP-9 | MCF-7 (Breast Adenocarcinoma) | 1 |

| MPSP-1 | HT-29 (Colon Adenocarcinoma) | 1 |

Data extracted from a study on novel triazolyl-acridine derivatives.[5]

Table 2: Cytotoxicity of Acridine/Sulfonamide Hybrids

| Compound | Cell Line | IC50 (µM) |

| 5b | HepG2 (Hepatocellular Carcinoma) | 8.30 |

| 8b | HepG2 (Hepatocellular Carcinoma) | 14.51 |

| 5b | HCT-116 (Colon Carcinoma) | 8.93 |

| 8b | HCT-116 (Colon Carcinoma) | 9.39 |

| 5b | MCF-7 (Breast Adenocarcinoma) | 5.88 |

| 8b | MCF-7 (Breast Adenocarcinoma) | 8.83 |

| 7c | THLE-2 (Normal Liver Epithelial) | 104 |

| 8b | THLE-2 (Normal Liver Epithelial) | 55.5 |

Data from an investigation of acridine/sulfonamide hybrids targeting topoisomerases.[3]

Table 3: Cytotoxicity of Acridine-Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (µM) |

| DL-08 | B16-F10 (Murine Melanoma) | 14.79 |

| DL-01 | K-562 (Human Myelogenous Leukemia) | 11.45 |

| DL-08 | K-562 (Human Myelogenous Leukemia) | 17.32 |

Data from a study on the antiproliferative activity of new acridine–thiosemicarbazone derivatives.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cytotoxicity. The following sections provide methodologies for common assays used in the preliminary screening of acridine derivatives.

Cell Viability Assays

Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound. The MTT and XTT assays are colorimetric methods widely used for this purpose.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test acridine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

The XTT assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and an electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450-500 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mechanistic Assays

To understand how a compound induces cytotoxicity, further assays are employed to investigate its mechanism of action.

This assay determines if the acridine derivative inhibits the activity of topoisomerase II, a key enzyme in DNA replication.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a protein-denaturing agent (e.g., SDS) and a proteinase.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the enzyme-only control.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Protocol:

-

Cell Treatment: Treat cells with the acridine derivative at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Staining: Rehydrate the fixed cells and stain them with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualization of Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow for cytotoxicity screening and the proposed signaling pathway for 9-substituted acridine derivatives.

Caption: A typical workflow for the in vitro cytotoxicity screening of novel compounds.

Caption: A simplified signaling pathway illustrating the cytotoxic mechanism of action.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Allylideneaminoacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 9-allylideneaminoacridine, a Schiff base derived from the condensation of 9-aminoacridine and allyl aldehyde (propenal). Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including antiseptic, and potential antitumor applications. The introduction of an allylidene group may modulate the biological and pharmacological properties of the acridine core. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Introduction

Acridine-based compounds are of significant interest in medicinal chemistry and drug development. The planar tricyclic acridine ring system can intercalate into DNA, leading to various biological effects. The synthesis of Schiff bases (imines) from 9-aminoacridine is a common strategy to generate a diverse library of derivatives for biological screening. The formation of an imine linkage through the reaction of a primary amine with an aldehyde is a robust and high-yielding reaction. This protocol details the synthesis of this compound, a novel derivative for potential investigation in various therapeutic areas.

Reaction Scheme

The synthesis of this compound proceeds via a condensation reaction between 9-aminoacridine and allyl aldehyde, resulting in the formation of an imine bond and the elimination of a water molecule.

9-Aminoacridine + Allyl Aldehyde → this compound + Water

Experimental Protocol

Materials and Reagents:

-

9-Aminoacridine

-

Allyl aldehyde (Propenal)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 9-aminoacridine in 40 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of allyl aldehyde. Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. The resulting concentrated solution can be cooled in an ice bath to induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Wash the purified crystals with cold ethanol and dry them under vacuum.

-